molecular formula C₇¹³CH₉N₃O B1147428 Benzaldehyde-13C Semicarbazone CAS No. 1331636-03-3

Benzaldehyde-13C Semicarbazone

Cat. No.: B1147428
CAS No.: 1331636-03-3
M. Wt: 164.17
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Description

Benzaldehyde-13C Semicarbazone: is a derivative of benzaldehyde where the carbon atom in the aldehyde group is replaced with the isotope carbon-13. This compound is a semicarbazone, which is a derivative of imines formed by the condensation reaction between an aldehyde and semicarbazide . The incorporation of carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde-13C Semicarbazone can be synthesized through a one-pot reaction involving benzaldehyde-13C, semicarbazide, and methanol. The reaction typically involves mixing the aldehyde with semicarbazide in methanol and allowing the reaction to proceed at room temperature . The product is then isolated by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same one-pot synthesis method. The process is scalable and can be optimized for higher yields by adjusting reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde-13C Semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy
Benzaldehyde-13C semicarbazone serves as a reference compound in NMR spectroscopy due to the presence of the carbon-13 isotope. This application is crucial for studying the structure and dynamics of organic molecules, allowing researchers to gain insights into molecular interactions and conformational changes. The unique isotopic labeling facilitates detailed analysis of molecular environments and can enhance the resolution of NMR spectra, making it an invaluable tool in chemical research .

Synthesis of Complex Molecules
The compound is also employed as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—allows chemists to manipulate its structure for the creation of diverse derivatives. For instance, it can be oxidized to form carboxylic acids or reduced to yield amines, thus expanding its utility in synthetic organic chemistry .

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It acts by binding to metal ions within biological systems, which can inhibit the growth of bacteria. This characteristic makes it a candidate for further exploration in developing antimicrobial agents .

Anticancer Properties
The compound has shown promise in anticancer research, with studies suggesting that it can inhibit cell proliferation through specific biochemical pathways. The mechanism involves interaction with cellular proteins and enzymes that are critical for cancer cell survival. For example, structure-activity relationship studies have demonstrated that modifications to the semicarbazone structure can significantly affect its bioactivity against cancer cells, highlighting its potential as a lead compound in cancer therapeutics .

Industrial Applications

Pharmaceutical Intermediates
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its versatility allows for modifications that can lead to compounds with desired pharmacological properties. The compound's ability to chelate metal ions also positions it as a potential ingredient in formulations aimed at metal ion detoxification .

Corrosion Inhibitors and Heavy Metal Removal
this compound has applications as a corrosion inhibitor due to its ability to form stable complexes with metal surfaces. Additionally, it can be employed in processes for removing heavy metals from wastewater, leveraging its chelating properties to bind toxic metals and facilitate their removal from industrial effluents .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against various bacterial strains; mechanism involves metal ion binding
AnticancerInhibits proliferation in cancer cells; structure modifications enhance activity

Table 2: Synthesis Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4 or CrO3Carboxylic acids
ReductionNaBH4 or LiAlH4Amines
Nucleophilic SubstitutionAmines or thiols under basic conditionsVarious substituted semicarbazones

Mechanism of Action

The mechanism of action of Benzaldehyde-13C Semicarbazone involves its ability to form stable complexes with metal ions. This chelation process can disrupt the normal function of enzymes and other proteins that require metal ions for their activity. In biological systems, this can lead to the inhibition of microbial growth and cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: The incorporation of the carbon-13 isotope in Benzaldehyde-13C Semicarbazone makes it unique and particularly valuable in NMR spectroscopy studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzaldehyde-¹³C Semicarbazone, and how can isotopic purity be validated?

Benzaldehyde-¹³C Semicarbazone is typically synthesized via condensation between ¹³C-labeled benzaldehyde and semicarbazide under reflux in ethanol. Slow evaporation crystallization (e.g., from methanol) yields single crystals suitable for X-ray diffraction (XRD) . Isotopic purity is confirmed using ¹³C NMR (e.g., distinct signals at 40–143 ppm for labeled carbons) and LC-MS/MS to rule out unlabeled impurities .

Q. Which spectroscopic techniques are essential for characterizing semicarbazone derivatives?

Key methods include:

  • Single-crystal XRD for unambiguous structural confirmation, including bond lengths and dihedral angles (e.g., planar semicarbazone group with a 29.4° angle relative to benzene in Benzaldehyde Semicarbazone) .
  • Vibrational spectroscopy (FTIR/Raman) to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N–H bends at ~1500 cm⁻¹) .
  • UV-Vis and photoluminescence to assess electronic transitions and charge-transfer interactions .

Q. How can researchers confirm the identity of semicarbazone derivatives when experimental data conflicts with literature?

Cross-validate using complementary techniques:

  • Compare experimental XRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis set) .
  • Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., O···H, N···H) that stabilize crystal packing .
  • Use melting point (MP) correlation (e.g., α-isomer semicarbazones melt at 162–163°C vs. β-isomer at 141–142°C) to distinguish diastereomers .

Advanced Research Questions

Q. How do metal ions influence the bioactivity of semicarbazone complexes, and what methodological approaches elucidate these effects?

Metal ions (e.g., Cr(III), Fe(II)) modulate bioactivity by altering charge distribution and ligand geometry. For example:

  • Antifungal activity of Fe(II)-semicarbazone complexes against C. albicans (MIC: 0.156 μmol/mL) is linked to metal-ligand charge transfer (MLCT) .
  • Antitumor activity correlates with redox-active metals (e.g., Cu(II)) generating reactive oxygen species (ROS) .
  • Methodological steps:

  • Synthesize complexes via reflux with metal salts (e.g., CuCl₂, FeSO₄).
  • Characterize using cyclic voltammetry (redox potentials) and EPR spectroscopy (metal coordination geometry) .

Q. What computational strategies resolve discrepancies between theoretical and experimental structural data?

  • Perform DFT optimization (e.g., Gaussian 09 with B3LYP functional) to compare gaseous-phase models with solid-state XRD data. Note discrepancies (e.g., bond length deviations <0.05 Å) arise from crystal packing forces .
  • Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., LP(N) → σ*(C–N)) that stabilize semicarbazone conformers .

Q. How can pharmacophore modeling guide structural modifications for enhanced bioactivity?

  • Modify pharmacophore regions (Fig. 1–4 in ):

  • Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at position A to enhance antifungal activity.
  • Incorporate aryl extensions at position C to improve binding to fungal CYP51 .
    • Validate via molecular docking (e.g., AutoDock Vina) and in vitro MIC assays against fungal strains .

Q. What analytical approaches address contradictions in biological activity data across studies?

  • Control for metal contamination : ICP-MS to rule out unintended metal coordination.
  • Assay standardization : Use CLSI guidelines for MIC tests to minimize variability in fungal inoculum size .
  • Statistical correlation (e.g., R² >0.9) between computational binding scores and experimental IC₅₀ values .

Q. Methodological Tables

Table 1: Key Spectral Data for Benzaldehyde-¹³C Semicarbazone

TechniqueObserved DataReference
¹³C NMR143 ppm (C=N), 40 ppm (¹³C-labeled)
XRDDihedral angle: 29.4° (semicarbazone vs. benzene)
FTIRC=N stretch: 1602 cm⁻¹

Table 2: Antifungal Activity of Semicarbazone Derivatives

CompoundMIC (μmol/mL) vs. C. albicansMethodological NotesReference
Fe(II) Complex0.156CLSI M27-A3 protocol
Cu(II) Complex0.298Broth microdilution

Properties

IUPAC Name

[(E)-benzylideneamino](13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUXECGGCUDCV-YFXCZPJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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